molecular formula C11H15NO3S B14209649 3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione CAS No. 823785-71-3

3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione

Cat. No.: B14209649
CAS No.: 823785-71-3
M. Wt: 241.31 g/mol
InChI Key: LNLJZXKAJKNOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione typically involves the reaction of benzylamine with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale separation techniques such as distillation or extraction.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-4-(N-benzylcarbamoylmethyl)-2-(3-pyridyl)-1,3-oxazolidine: This compound has a similar structure but contains a pyridyl group and an oxazolidine ring.

    3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: This compound contains a thiazolium ring and a hydroxyethyl group.

Uniqueness

3-Benzyl-4-methyl-1,2lambda~6~,3-oxathiazinane-2,2-dione is unique due to its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties

Properties

CAS No.

823785-71-3

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-benzyl-4-methyloxathiazinane 2,2-dioxide

InChI

InChI=1S/C11H15NO3S/c1-10-7-8-15-16(13,14)12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

LNLJZXKAJKNOKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCOS(=O)(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.